![molecular formula C10H15N2O6P B1204288 ({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)

({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

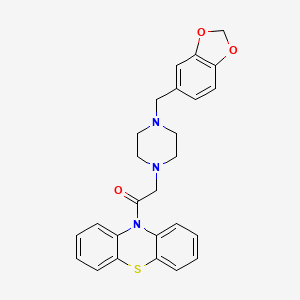

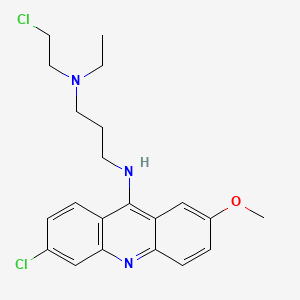

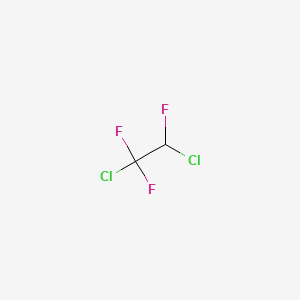

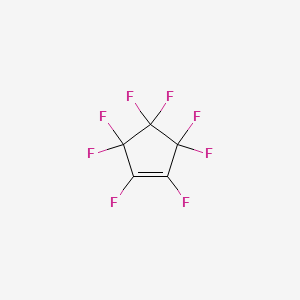

({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid is a phosphonic acid consisting of 1-cyclopentyluracil having a phosphomethoxy group at position 2 on the cyclopentyl ring with (1R,2R)-trans-stereochemistry. It derives from a uracil and a phosphonic acid.

Scientific Research Applications

Synthesis and Diverse Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are widely used due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They have been utilized for various applications, including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, functionalizing surfaces, analytical purposes, medical imaging, and as phosphoantigens. Different methods for synthesizing phosphonic acids, such as dealkylation of dialkyl phosphonates, are pivotal for numerous research projects due to their extensive applications in chemistry, biology, and physics (Sevrain et al., 2017).

Environmental Impact and Treatment

Phosphonates, due to their increasing consumption, have become a focal point of environmental scientists and agencies. Despite their stability against biological degradation, they can be efficiently removed (>80%) in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. It is crucial to monitor phosphonate concentrations in effluents to prevent eutrophication. However, in high concentrations, phosphonates interfere with phosphate precipitation in WWTPs. Therefore, it's recommended to remove phosphonates, especially from industrial wastewaters, before discharging them into water bodies or WWTPs (Rott, Steinmetz & Metzger, 2018).

Biomedical Applications

Phosphonopeptides, mimetics of peptides where phosphonic acid or related groups replace either the carboxylic acid group at the C-terminus or are located in the peptidyl side chain, exhibit interesting physiological activities with potential applications in medicine and agriculture. Some peptides containing free, unsubstituted phosphonic acid exhibit antimicrobial activity. Non-hydrolysable analogues of phosphonoamino acids, which act as inhibitors of key enzymes related to various pathological states, are also valuable tools to study the physiological effects of phosphorylations (Kafarski, 2020).

Water Treatment Applications

In drinking water production, phosphonates are used as antiscalants to prevent the precipitation of salts on reverse osmosis membranes. However, phosphonate-based antiscalants often contain significant amounts of undeclared phosphorous contaminants. Comprehensive characterization of these technical phosphonates is essential for understanding their impact on water treatment processes and ensuring the safety of drinking water (Armbruster, Müller & Happel, 2019).

properties

Molecular Formula |

C10H15N2O6P |

|---|---|

Molecular Weight |

290.21 g/mol |

IUPAC Name |

[(1R,2R)-2-(2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethylphosphonic acid |

InChI |

InChI=1S/C10H15N2O6P/c13-9-4-5-12(10(14)11-9)7-2-1-3-8(7)18-6-19(15,16)17/h4-5,7-8H,1-3,6H2,(H,11,13,14)(H2,15,16,17)/t7-,8-/m1/s1 |

InChI Key |

KKXMDNJBVSYDQL-HTQZYQBOSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |

SMILES |

C1CC(C(C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1CC(C(C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)